Casuarictin vs. Eugeniin: 458-Fold Superior α-Glucosidase Inhibitory Potency (IC₅₀: 0.21 μg/mL vs. 936.6 μg/mL)
In a direct head-to-head comparative study of α-glucosidase (rat intestinal maltase) inhibitors isolated from clove (Syzygium aromaticum) methanol extracts, casuarictin demonstrated an IC₅₀ of 0.21 μg/mL [1]. By contrast, eugeniin—a dimeric ellagitannin co-isolated from the same plant material and structurally related through its ellagitannin core—exhibited an IC₅₀ of 10⁻³ M, which corresponds to approximately 936.6 μg/mL [1]. The resulting potency difference is approximately 458-fold in favor of casuarictin. A structure-activity relationship (SAR) analysis within the same study indicated that an increasing number of galloyl units in the molecule may lead to increased inhibitory activity, though casuarictin's specific competitive binding mode and hydrogen bonding network with α-glucosidase residues were later confirmed in independent crystallographic and molecular docking studies [1] [2].
| Evidence Dimension | α-Glucosidase (rat intestinal maltase) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.21 μg/mL (casuarictin) |
| Comparator Or Baseline | Eugeniin: IC₅₀ = 10⁻³ M (≈ 936.6 μg/mL) |
| Quantified Difference | Casuarictin is approximately 458-fold more potent than eugeniin (0.21 μg/mL vs. 936.6 μg/mL) |
| Conditions | Rat intestinal maltase assay; methanol extracts of Syzygium aromaticum (clove) flower buds; both compounds isolated and tested in parallel |
Why This Matters
For researchers developing α-glucosidase inhibitors for type 2 diabetes or postprandial hyperglycemia applications, casuarictin's sub-microgram/mL IC₅₀ offers substantially higher potency than eugeniin, reducing the required compound mass for in vitro and ex vivo studies.
- [1] Toda M, Kawabata J, Kasai T. α-Glucosidase inhibitors from clove (Syzgium aromaticum). Biosci Biotechnol Biochem. 2000;64(2):294-298. View Source
- [2] Xu Y, Rashwan AK, Ge Z, Li Y, Ge H, Li J, Xie J, Liu S, Fang J, Cheng K, Chen W. Identification of a novel α-glucosidase inhibitor from Melastoma dodecandrum Lour. fruits and its effect on regulating postprandial blood glucose. Food Chem. 2023;399:133999. View Source
